N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide
Description
N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide is a complex organic compound characterized by its multiple triazine and dimethylbutanoylamino groups
Properties
Molecular Formula |
C36H52N10O4 |
|---|---|
Molecular Weight |
688.9 g/mol |
IUPAC Name |
N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C36H52N10O4/c1-33(2,3)17-23(47)37-29-41-27(42-30(45-29)38-24(48)18-34(4,5)6)21-14-13-15-22(16-21)28-43-31(39-25(49)19-35(7,8)9)46-32(44-28)40-26(50)20-36(10,11)12/h13-16H,17-20H2,1-12H3,(H2,37,38,41,42,45,47,48)(H2,39,40,43,44,46,49,50) |
InChI Key |
QJIDCGCONLNQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC(=NC(=N1)C2=CC(=CC=C2)C3=NC(=NC(=N3)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide typically involves multiple steps, including the formation of triazine rings and the introduction of dimethylbutanoylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.
Scientific Research Applications
N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide include:
- N-(4-METHOXYBENZYL)-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLAMIDE
- N-(3,4-DIMETHOXYBENZYLIDENE)-4-BROMOANILINE
- N-(3,4-DIMETHOXYBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the multiple triazine and dimethylbutanoylamino groups. These features confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide is a complex organic compound characterized by its triazine core and multiple amide linkages. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C51H75N15O6
- Molecular Weight : 994.24 g/mol
- CAS Number : 681459-12-1
The compound features a triazine ring structure that is known for its diverse biological activity. The presence of multiple amide groups enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives. For instance:
- A study demonstrated that related triazine compounds exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.20 μM to 1.25 μM .
- Another derivative showed selective inhibition of the PI3K/mTOR pathway, crucial for cancer cell growth and survival . The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.
The specific compound under consideration has not been extensively studied in isolation; however, its structural analogs suggest a promising anticancer profile.
Antimicrobial Activity
Triazine derivatives have also been reported to possess antimicrobial properties:
- Compounds containing triazine rings have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The antibacterial activity was assessed using the agar diffusion method, indicating that these compounds can disrupt bacterial cell function.
Study 1: Anticancer Evaluation
In a comparative study of triazine derivatives:
- Derivative compounds demonstrated varying degrees of cytotoxicity against multiple cancer cell lines.
- The most potent derivative achieved an IC50 value of 13.71 μM against DLD-1 (colon cancer) cells .
Study 2: Synthesis and Characterization
A synthesis study focused on creating new derivatives from triazine cores:
- The synthesized compounds were characterized using FTIR and NMR spectroscopy.
- Biological evaluations indicated that several new derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
